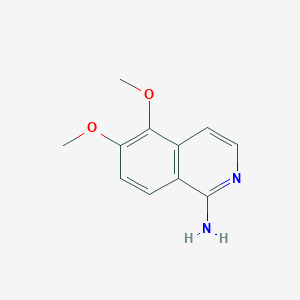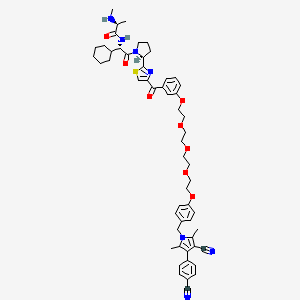
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is a synthetic derivative of tetrahydrocortisol, a metabolite of cortisone. This compound is labeled with deuterium (d6), making it useful in various scientific research applications, particularly in metabolic studies and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves multiple steps, starting from cortisoneThe final step involves the incorporation of deuterium atoms to achieve the d6 labeling .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisone metabolites.
Biology: Employed in metabolic studies to trace the pathways of cortisone metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of cortisone derivatives.
Industry: Applied in the production of high-purity cortisone derivatives for pharmaceutical use.
Wirkmechanismus
The mechanism of action of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves its interaction with specific molecular targets and pathways. As a cortisone derivative, it can bind to glucocorticoid receptors, influencing various physiological processes such as inflammation and immune response. The deuterium labeling allows for precise tracking of the compound in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrocortisol: The parent compound without the ethoxy ethyl group and deuterium labeling.
Tetrahydrocortisone: Another metabolite of cortisone with similar properties.
Cortisone: The precursor compound from which Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is synthesized.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. The ethoxy ethyl group also provides additional functional versatility compared to its parent compound .
Eigenschaften
Molekularformel |
C25H42O6 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(1-ethoxyethoxy)-1-[(3R,5R,10S,11S,13S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H42O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h15-20,22,26-27,29H,5-14H2,1-4H3/t15?,16-,17-,18?,19?,20+,22?,23+,24+,25+/m1/s1/i8D2,12D2,14D2 |
InChI-Schlüssel |
BWQJBYVKWBYCRJ-WBVWTNSHSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])OC(C)OCC)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CCOC(C)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)


![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)


![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)

![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
